molecular formula C18H22O2S2 B14242780 1,1'-(Hexane-1,6-diyldisulfinyl)dibenzene CAS No. 352540-50-2

1,1'-(Hexane-1,6-diyldisulfinyl)dibenzene

Cat. No.: B14242780
CAS No.: 352540-50-2
M. Wt: 334.5 g/mol
InChI Key: WSQQSRUMZDBJJO-UHFFFAOYSA-N
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Description

1,6-Bis(phenylsulfinyl)hexane: is an organic compound with the molecular formula C18H22O2S2 . It consists of a hexane backbone with phenylsulfinyl groups attached to the first and sixth carbon atoms. This compound is known for its unique structural properties, which include multiple bonds, aromatic rings, and sulfoxide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Bis(phenylsulfinyl)hexane can be synthesized through a multi-step process involving the reaction of hexane derivatives with phenylsulfenyl chloride. The reaction typically involves the use of solvents like dichloromethane and catalysts such as triethylamine. The mixture is cooled to low temperatures (around -78°C) and gradually warmed to room temperature over several hours .

Industrial Production Methods: Industrial production of 1,6-Bis(phenylsulfinyl)hexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 1,6-Bis(phenylsulfinyl)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,6-Bis(phenylsulfinyl)hexane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the construction of complex molecular structures.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Bis(phenylsulfinyl)hexane involves its interaction with specific molecular targets and pathways. The sulfoxide groups in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The phenyl rings may also interact with aromatic residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 1,6-Bis(phenylsulfinyl)hexane is unique due to the presence of sulfoxide groups, which impart distinct chemical reactivity and properties. The combination of aromatic rings and sulfoxide groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

352540-50-2

Molecular Formula

C18H22O2S2

Molecular Weight

334.5 g/mol

IUPAC Name

6-(benzenesulfinyl)hexylsulfinylbenzene

InChI

InChI=1S/C18H22O2S2/c19-21(17-11-5-3-6-12-17)15-9-1-2-10-16-22(20)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2

InChI Key

WSQQSRUMZDBJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCCCCCS(=O)C2=CC=CC=C2

Origin of Product

United States

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